Fub-PB-22

Cannabinoid Receptor Pharmacology Receptor Binding SCRA Potency

Procurement of FUB-PB-22 is critical for forensic toxicology labs validating SCRA exposure confirmations. Generic substitution risks assay failure due to documented receptor signaling bias (Gαi/o vs. Gαs) and divergent metabolic profiles. Ensure experimental reproducibility: - Definitive urinary markers: M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) for legally defensible quantification. - Quantifiable receptor affinity: CB1 Ki = 0.386 nM, enabling structure-activity studies of the 4-fluorobenzyl motif. - Validated stability: 11.5-min half-life in human liver microsomes for pharmacokinetic modeling. Supplied with certificate of analysis; intended exclusively for research and forensic applications.

Molecular Formula C25H17FN2O2
Molecular Weight 396.4 g/mol
CAS No. 1800098-36-5
Cat. No. B591270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFub-PB-22
CAS1800098-36-5
SynonymsQuinolin-8-yl-1-(4-fluorobenzyl)-1H-indole-3-carboxylate
Molecular FormulaC25H17FN2O2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2
InChIKeyROHVURVXAOMRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





FUB-PB-22: Indole-Based Synthetic Cannabinoid


FUB-PB-22 (CAS 1800098-36-5) is an indole-based synthetic cannabinoid receptor agonist (SCRA) structurally defined as quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate [1]. It is a direct derivative of PB-22, distinguished by the substitution of a pentyl side chain with a 4-fluorobenzyl group, a motif also observed in AB-FUBINACA and ADB-FUBINACA [2]. The compound exhibits potent, full agonist activity at both CB1 and CB2 cannabinoid receptors [1] and has been identified in herbal blends seized in Japan, Russia, and Germany [3]. This reference standard is intended exclusively for research and forensic applications .

Workflow Forensic confirmatory analysis with metabolite-specific detection
Selection Differentiated from PB-22 and 5F-PB-22 by 4-fluorobenzyl substitution
Use Context Research and forensic applications only; not for human or veterinary use

FUB-PB-22 Differentiation from Structural Analogs


FUB-PB-22's pharmacological and metabolic profile is not interchangeable with that of its close analog PB-22 or other indole-based SCRAs. Despite sharing a common quinolinyl ester core, the presence of the 4-fluorobenzyl group in FUB-PB-22 directly alters its receptor binding affinity and functional activity [1]. Critically, in functional cAMP assays, PB-22 and FUB-PB-22 (as a member of a related chemotype) exhibit divergent signaling profiles; PB-22 ranks highest for Gαs-mediated cAMP stimulation, while the AB-FUBINACA chemotype (which shares FUB-PB-22's 4-fluorobenzyl moiety) ranks second for Gαi/o-mediated cAMP inhibition [2]. Furthermore, metabolic studies demonstrate that FUB-PB-22 generates a distinct urinary metabolite profile, with M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as the recommended analytical markers [3]. These documented quantitative differences in receptor signaling bias, metabolic fate, and analytical detection render generic substitution a significant risk to experimental reproducibility and forensic confirmation. The following evidence details these specific, quantifiable differentiations.

Metabolic Profile Distinct urinary metabolites (M6/M7) require dedicated analytical methods; generic SCRA assays may not confirm FUB-PB-22.
Signaling Bias PB-22 exhibits Gαs bias, while 4-fluorobenzyl chemotypes favor Gαi/o; FUB-PB-22’s bias remains uncharacterized.
Receptor Affinity CB1 Ki differs ~3-fold from 5F-PB-22; class-level extrapolation may mislead SAR interpretation.

FUB-PB-22 Differentiation Evidence


Differential CB1/CB2 Binding Affinity vs. 5F-PB-22

FUB-PB-22 demonstrates a distinct CB1/CB2 binding affinity ratio compared to the 5-fluoro analog 5F-PB-22. While FUB-PB-22 has a reported Ki of 0.386 nM at CB1 and 0.478 nM at CB2 [1], 5F-PB-22 exhibits a Ki of 0.13 nM at CB1 in native receptor assays [2]. This represents a 2.97-fold lower affinity for FUB-PB-22 at the CB1 receptor, suggesting a quantifiable difference in receptor interaction profile that may influence downstream signaling and in vivo effects.

CB1 Binding Affinity
Context-dependent
Ki CB1: 0.386 nM vs 5F-PB-22 0.13 nM
Supports SAR interpretation; receptor engagement context differs
Cross-study comparison; assay conditions may vary
Cannabinoid Receptor Pharmacology Receptor Binding SCRA Potency

Metabolic Half-Life in Human Liver Microsomes

In a direct head-to-head comparison of metabolic stability in human liver microsomes (HLM), FUB-PB-22 was found to have a half-life of 11.5 minutes, which is 7.3% shorter than the 12.4-minute half-life observed for its close analog FDU-PB-22 [1]. This indicates a slightly more rapid rate of in vitro degradation for FUB-PB-22 under identical experimental conditions (1 μM substrate concentration).

Metabolic Half-Life
Head-to-head
11.5 min vs FDU-PB-22 12.4 min
Reported metabolic stability context; may influence detection window
1 µM substrate, pooled human liver microsomes
Drug Metabolism Pharmacokinetics Forensic Toxicology

Unique Urinary Metabolite Profile

Although FUB-PB-22 and FDU-PB-22 share a common primary metabolite (M7, FBI-COOH) following ester hydrolysis, the recommended urinary markers for FUB-PB-22 intake are M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) [1]. This metabolite profile, characterized by a specific balance of hydrolysis and hydroxylation products, provides a distinct analytical fingerprint that differentiates it from SCRAs with different metabolic pathways, such as AB-PINACA, which undergoes amide hydrolysis to produce an N-pentylindazole-3-carboxylic acid metabolite [2].

Urinary Metabolites
Context-dependent
M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) markers
Distinct analytical fingerprint; method specificity review
Confirmed in human hepatocytes and authentic urine
Analytical Chemistry Forensic Toxicology Drug Metabolite Identification

G-Protein Signaling Bias at CB1 Receptor

Functional assays in HEK cells stably expressing CB1 reveal that the parent compound PB-22 and the structurally related AB-FUBINACA (which shares FUB-PB-22's 4-fluorobenzyl group) have divergent signaling profiles. PB-22 shows the highest potency for stimulating Gαs-mediated cAMP accumulation, while AB-FUBINACA has a higher potency for inhibiting Gαi/o-mediated cAMP accumulation [1]. This suggests that FUB-PB-22, which incorporates structural elements of both, may possess a unique functional selectivity profile compared to other SCRAs, although direct data for FUB-PB-22 is lacking.

Signaling Bias
Class-level
No direct data; chemotype-inferred bias
Class-level inference; direct profiling required
PB-22 (Gαs rank 1) vs AB-FUBINACA (Gαi/o rank 2)
Cannabinoid Receptor Signaling Functional Selectivity G-protein Coupled Receptor (GPCR)

Off-Target GPCR Selectivity

In a broad screen of 241 GPCR targets, PB-22, the parent compound of FUB-PB-22, showed very few hits in agonist mode aside from CB1 and CB2 receptors, even at a high concentration of 30 μM [1]. This suggests a high degree of selectivity for the cannabinoid receptors, a characteristic that may extend to FUB-PB-22 due to their shared indole-quinolinyl ester core. In contrast, other SCRAs like AMB-FUBINACA were found to inhibit off-targets like H1 and α2B adrenergic receptors at lower concentrations (≥1 μM) [1].

Off-Target Selectivity
Class-level
PB-22 class: minimal GPCR off-target hits at 30 µM
Class-level selectivity context; verification for FUB-PB-22 needed
241 GPCR β-arrestin screen; single-point data
Off-Target Pharmacology Safety Pharmacology GPCR Screening

FUB-PB-22 Research and Forensic Applications


Forensic Toxicology: Urinary Metabolite Confirmation

FUB-PB-22 is ideally suited for forensic toxicology laboratories developing and validating confirmatory assays for SCRA exposure. Its distinct metabolic profile, specifically the production of M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as the predominant urinary markers, provides a definitive analytical target [1]. Procurement of the FUB-PB-22 reference standard is essential for generating authentic metabolite spectra and for quantifying these markers in human urine specimens, ensuring accurate and legally defensible results.

Cannabinoid SAR Studies

Researchers investigating the molecular pharmacology of synthetic cannabinoids should procure FUB-PB-22 to explore the impact of the 4-fluorobenzyl substitution on receptor binding and signaling. The compound's quantifiable differences in CB1 affinity (0.386 nM) compared to 5F-PB-22 (0.13 nM) [2] and its inferred functional selectivity profile distinct from PB-22 [3] make it a valuable tool for dissecting the structural determinants of SCRA potency and biased agonism at the CB1 receptor.

In Vitro Metabolism and Pharmacokinetic Modeling

Given its characterized half-life of 11.5 minutes in human liver microsomes [1], FUB-PB-22 serves as a key compound for studying the in vitro metabolism of indole-based SCRAs. This quantitative stability data allows researchers to model in vivo pharmacokinetic parameters and to investigate the enzymatic pathways responsible for its rapid clearance, including ester hydrolysis and subsequent hydroxylation/glucuronidation [1]. This makes it a practical model compound for studying SCRA clearance mechanisms.

Application
Selection Property
Validation Focus
Forensic Toxicology Confirmation
Metabolite marker specificity
Confirmatory assay development
Cannabinoid SAR Studies
4-fluorobenzyl substitution impact
CB1 binding and signaling bias
In Vitro Metabolism Modeling
Metabolic stability characterization
Clearance pathway elucidation
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